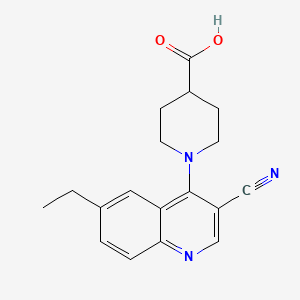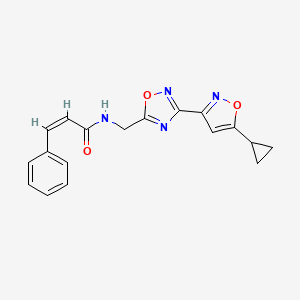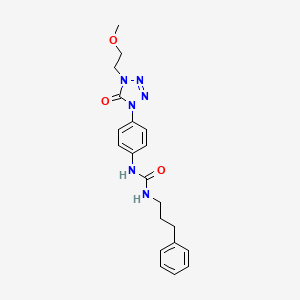![molecular formula C9H15NO2 B2742455 Methyl 5-azaspiro[3.4]octane-2-carboxylate CAS No. 2260917-57-3](/img/structure/B2742455.png)
Methyl 5-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 5-azaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.224. It is closely related to other compounds such as “methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride” and "methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate" .
Molecular Structure Analysis
The InChI code for “Methyl 5-azaspiro[3.4]octane-2-carboxylate” is1S/C9H15NO2/c1-12-8(11)7-5-9(6-7)3-2-4-10-9/h7,10H,2-6H2,1H3/t7-,9+ . This indicates the presence of a spirocyclic structure in the molecule.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-azaspiro[3.4]octane-2-carboxylate, also known as 2-azaspiro[3.4]octane, is a bicyclic compound with a spirocyclic structure. It can be synthesized through several routes, including annulation of the cyclopentane ring or the four-membered ring. These synthetic approaches utilize readily available starting materials and involve minimal chromatographic purifications .
Pharmaceutical Applications
a. M4 Receptor Agonists: Methyl 5-azaspiro[3.4]octane-2-carboxylate derivatives have been investigated as M4 receptor agonists. The M4 receptor, a subtype of muscarinic acetylcholine receptors, plays a crucial role in various physiological processes. Modulating M4 receptor activity has potential therapeutic implications for neurological disorders, including schizophrenia and Alzheimer’s disease .
Medicinal Chemistry and Drug Design
a. EGFR Inhibitors: Methyl 5-azaspiro[3.4]octane-2-carboxylate derivatives have been employed in the preparation of azaspirocycle or azetidine-substituted 4-anilinoquinazoline derivatives. These compounds exhibit inhibitory activity against the epidermal growth factor receptor (EGFR). EGFR inhibitors are relevant in cancer therapy due to their ability to suppress tumor growth and metastasis .
Materials Science
a. Functional Materials: Exploring the modification of Methyl 5-azaspiro[3.4]octane-2-carboxylate for functional materials (e.g., polymers, coatings, or sensors) could yield interesting properties due to its spirocyclic backbone.
properties
IUPAC Name |
methyl 5-azaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-5-9(6-7)3-2-4-10-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAXCKAUHPILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-azaspiro[3.4]octane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)
![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)
![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)




![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)

